N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique combination of anthracene and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the introduction of the benzodiazole moiety. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The benzodiazole moiety is particularly important in these interactions, as it can form hydrogen bonds and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-DIOXO-9,10-DIHYDRO-ANTHRACEN-1-YL)-ACETAMIDE
- N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE
- N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BUTANAMIDE
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both anthracene and benzodiazole moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C23H14N4O5S |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H14N4O5S/c28-19(11-33-23-25-16-9-8-12(27(31)32)10-18(16)26-23)24-17-7-3-6-15-20(17)22(30)14-5-2-1-4-13(14)21(15)29/h1-10H,11H2,(H,24,28)(H,25,26) |
InChI Key |
IYJKPJLOHLWHQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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